(5Z)-1-acetyl-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxoimidazolidin-4-one
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Overview
Description
(5Z)-1-ACETYL-5-{[3-(4-BUTOXY-3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic compound with a unique structure that includes a pyrazole ring, a butoxy group, and a sulfanylideneimidazolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-1-ACETYL-5-{[3-(4-BUTOXY-3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the butoxy and phenyl groups. The final steps involve the formation of the imidazolidinone ring and the acetylation of the compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions
(5Z)-1-ACETYL-5-{[3-(4-BUTOXY-3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide or alcohol derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring and the butoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or alcohols.
Scientific Research Applications
(5Z)-1-ACETYL-5-{[3-(4-BUTOXY-3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (5Z)-1-ACETYL-5-{[3-(4-BUTOXY-3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-1-ACETYL-5-{[3-(4-METHOXY-3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE
- (5Z)-1-ACETYL-5-{[3-(4-ETHOXY-3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE
Uniqueness
The uniqueness of (5Z)-1-ACETYL-5-{[3-(4-BUTOXY-3-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE lies in its specific structural features, such as the butoxy group and the sulfanylideneimidazolidinone moiety. These features confer unique chemical and biological properties, making the compound valuable for various applications.
Properties
Molecular Formula |
C26H26N4O3S |
---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
(5Z)-1-acetyl-5-[[3-(4-butoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C26H26N4O3S/c1-4-5-13-33-23-12-11-19(14-17(23)2)24-20(16-29(28-24)21-9-7-6-8-10-21)15-22-25(32)27-26(34)30(22)18(3)31/h6-12,14-16H,4-5,13H2,1-3H3,(H,27,32,34)/b22-15- |
InChI Key |
DOAQGDNPAWJRPG-JCMHNJIXSA-N |
Isomeric SMILES |
CCCCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)NC(=S)N3C(=O)C)C4=CC=CC=C4)C |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)NC(=S)N3C(=O)C)C4=CC=CC=C4)C |
Origin of Product |
United States |
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